
1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropyl group, a hydroxyphenyl group, and a piperazine-2,5-dione core. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .
化学反应分析
Types of Reactions
1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the piperazine-2,5-dione core can be reduced to form corresponding alcohols.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-(Cyclopropylmethyl)piperazine: This compound has a similar piperazine core but differs in the substituents attached to the nitrogen atoms.
3-(4-Hydroxyphenyl)piperazine-2,5-dione: This compound lacks the cyclopropyl group but retains the hydroxyphenyl and piperazine-2,5-dione core.
Uniqueness
1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups, which can confer distinct chemical and biological properties.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
1-cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H14N2O3/c16-10-5-1-8(2-6-10)12-13(18)15(9-3-4-9)7-11(17)14-12/h1-2,5-6,9,12,16H,3-4,7H2,(H,14,17) |
InChI 键 |
GIWGERAMFKOYOA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


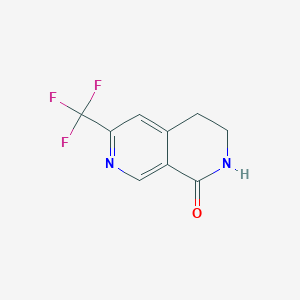
![2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B14869034.png)
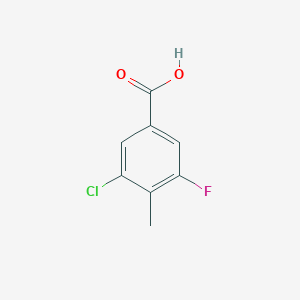

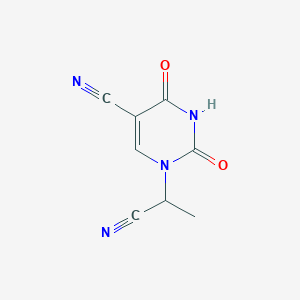
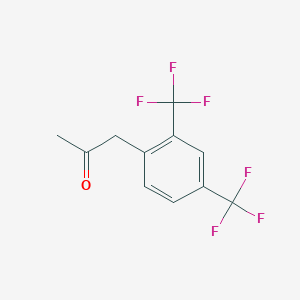
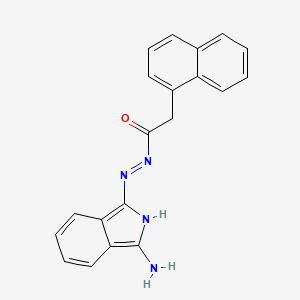
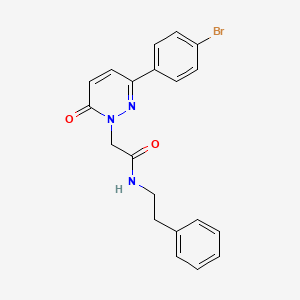
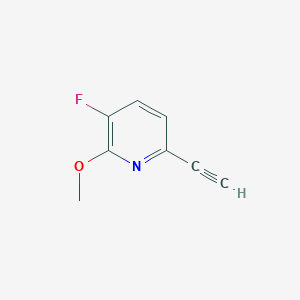
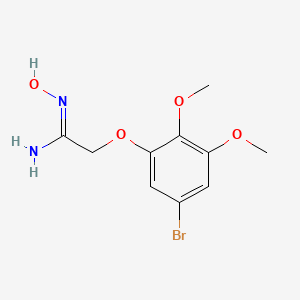
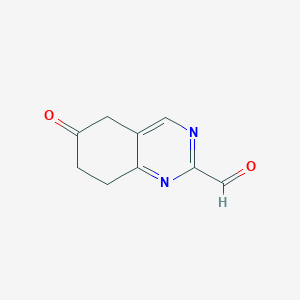
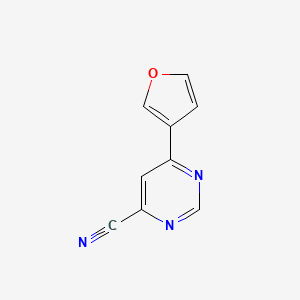
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
